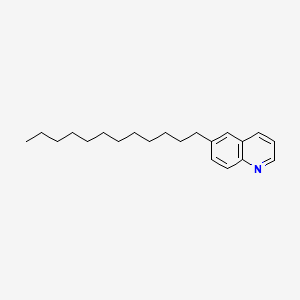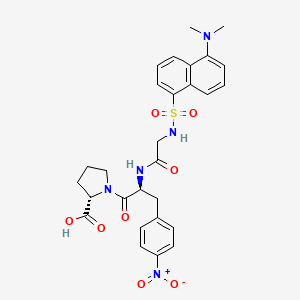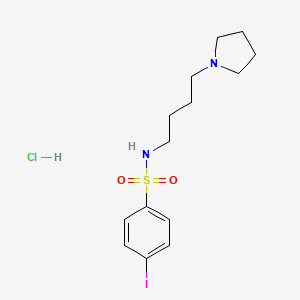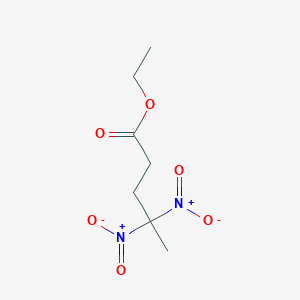
Ethyl 4,4-dinitrovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4-dinitrovalerate is an organic compound with the molecular formula C7H12N2O6 It is a nitroester, characterized by the presence of two nitro groups attached to the fourth carbon of a valerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-dinitrovalerate typically involves the nitration of ethyl valerate. The process can be summarized as follows:
Nitration Reaction: Ethyl valerate is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid decomposition.
Purification: The crude product is then purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and safety. Continuous flow reactors may be used to ensure consistent product quality and minimize the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4-dinitrovalerate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Various nucleophiles such as amines or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Ethyl 4,4-diaminovalerate.
Substitution: this compound derivatives with different substituents.
Hydrolysis: 4,4-dinitrovaleric acid and ethanol.
Scientific Research Applications
Ethyl 4,4-dinitrovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4,4-dinitrovalerate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis or substitution. These interactions can lead to various biochemical and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Ethyl 4,4-dinitrovalerate can be compared with other nitroesters and nitroalkanes:
Ethyl 4-nitrovalerate: Contains only one nitro group, making it less reactive in certain chemical reactions.
4,4-Dinitrovaleric acid: The acid form of this compound, which lacks the ester group and has different solubility and reactivity properties.
Ethyl 2,2-dinitropropionate: A similar nitroester with different carbon chain length and substitution pattern, leading to variations in reactivity and applications.
This compound stands out due to its dual nitro groups, which confer unique reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
6921-11-5 |
|---|---|
Molecular Formula |
C7H12N2O6 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
ethyl 4,4-dinitropentanoate |
InChI |
InChI=1S/C7H12N2O6/c1-3-15-6(10)4-5-7(2,8(11)12)9(13)14/h3-5H2,1-2H3 |
InChI Key |
GERAAQRTSQGECN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




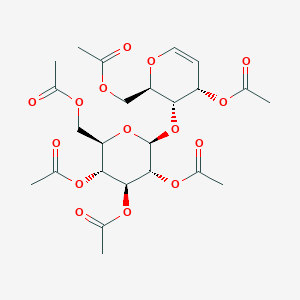
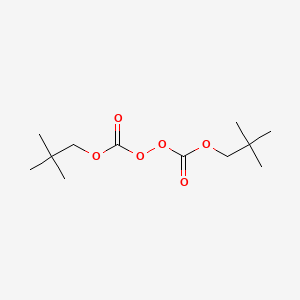
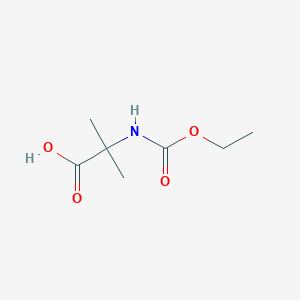
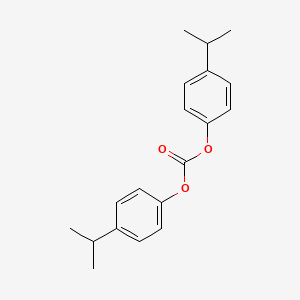
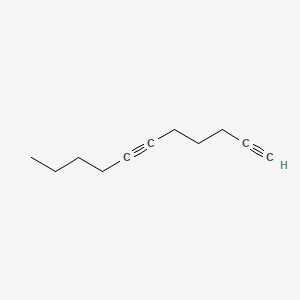
![1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B13810188.png)
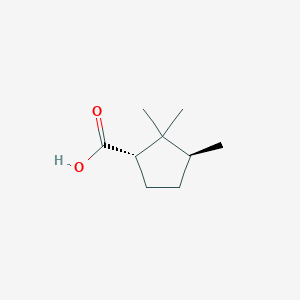
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)
